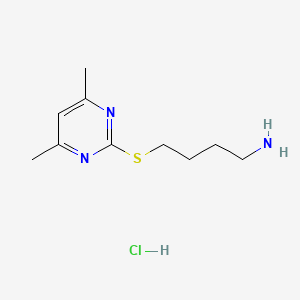
4-((4,6-Dimethylpyrimidin-2-yl)thio)butan-1-amine hydrochloride
Vue d'ensemble
Description
4-((4,6-Dimethylpyrimidin-2-yl)thio)butan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H18ClN3S and its molecular weight is 247.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-((4,6-Dimethylpyrimidin-2-yl)thio)butan-1-amine hydrochloride is a chemical compound notable for its unique structural characteristics, which include a butan-1-amine backbone linked to a thioether group and a pyrimidine ring. This compound's molecular formula is C10H16N2S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The biological activity of this compound is of significant interest due to its potential applications in pharmaceuticals and agriculture.
Structural Characteristics
The structural uniqueness of this compound is attributed to its specific combination of a thioether linkage and a dimethyl-substituted pyrimidine ring. This arrangement may enhance its reactivity and selectivity towards various biological targets compared to similar compounds.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Antimicrobial Properties : Activity against bacterial and fungal strains.
- Neuroprotective Effects : Possible application in neurodegenerative diseases through modulation of neurotransmitter levels.
Interaction Studies
Studies focusing on the interaction of this compound with biological targets have employed techniques such as molecular docking and enzyme inhibition assays. These studies aim to evaluate the compound's binding affinity with enzymes and receptors.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzymes related to metabolic pathways. | |
| Antimicrobial Activity | Exhibits inhibitory effects on bacterial strains. | |
| Neuroprotective Effects | Potential for modulating neurotransmitter levels. |
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound. For instance:
- Acetylcholinesterase Inhibition : A study on similar pyrimidine-containing compounds demonstrated significant acetylcholinesterase inhibitory activity, suggesting potential therapeutic applications for cognitive disorders like Alzheimer's disease. The strongest inhibitor in that study had an IC50 value of 2.7 µM, indicating potent activity against this enzyme .
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of thioether derivatives, revealing that modifications in the pyrimidine ring significantly affected their efficacy against Gram-positive and Gram-negative bacteria.
Research Findings
Preliminary findings suggest that modifications to the pyrimidine or thioether groups can significantly alter biological activity. For example, increasing the methyl substitution on the pyrimidine ring may enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Table 2: Comparison of Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Amino-N-(4-pyridinyl)-1-butanamine | Contains a pyridine instead of pyrimidine | Different biological activity profile |
| 5-Methylthiazole butanamine | Features a thiazole ring | Distinct reactivity patterns |
| N-(2-Methylphenyl)-butanamide | An amide instead of an amine | Varying pharmacokinetics |
Propriétés
IUPAC Name |
4-(4,6-dimethylpyrimidin-2-yl)sulfanylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.ClH/c1-8-7-9(2)13-10(12-8)14-6-4-3-5-11;/h7H,3-6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMAGMLBKJGLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCCN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















